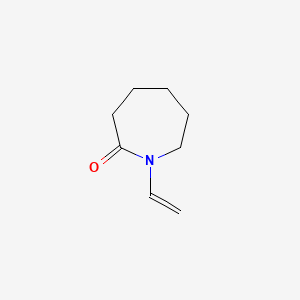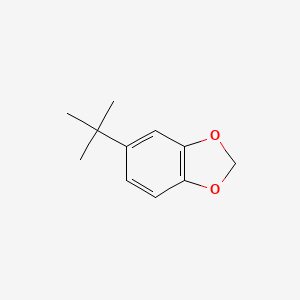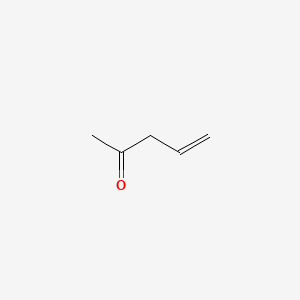
N-Méthyl-4-oxo-1,4-dihydropyridine-3-carboxamide
Vue d'ensemble
Description
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is a heterocyclic aromatic compound belonging to the class of nicotinamides. It contains a pyridine ring substituted at position 3 by a carboxamide group and at position 1 by a methyl group.
Applications De Recherche Scientifique
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial materials
Mécanisme D'action
Target of Action
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide, also known as 3-Pyridinecarboxamide, 1,4-dihydro-N-methyl-4-oxo-, is a compound that belongs to the class of organic compounds known as nicotinamides . These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . .
Mode of Action
It is known that pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials . Pyridine fragments are used in drugs due to their specific characteristics such as basicity, hydrogen bond forming ability, water solubility, and especially because of pyridine rings are bioisosteres of amines, amides, N-heterocyclic rings, and benzene rings .
Biochemical Pathways
It is known that some bioactive compounds, such as ciprofloxacin, levofloxacin, delafloxacin, and elvitegravir, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxylic acid . Other compounds like ivacaftor, dolutegravir, bictegravir, aspernigrin B, and 4PYR, contain the fragment of 4-oxo-1,4-dihydropyridine-3-carboxamide .
Analyse Biochimique
Biochemical Properties
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide plays a significant role in biochemical reactions, particularly those involving nicotinamide derivatives. It interacts with enzymes such as NADPH oxidase, which generates superoxide intracellularly upon complex formation with CYBA/p22phox . This interaction is crucial for regulating signaling cascades, possibly through the inhibition of phosphatases. Additionally, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide may function as an oxygen sensor, regulating the KCNK3/TASK-1 potassium channel and HIF1A activity . These interactions highlight the compound’s role in cellular redox signaling and metabolic regulation.
Cellular Effects
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide influences various cellular processes, including apoptosis, bone resorption, and lipopolysaccharide-mediated activation of NFKB . It may produce superoxide in the nucleus, playing a role in regulating gene expression upon cell stimulation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a modulator of cellular functions.
Molecular Mechanism
At the molecular level, N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide exerts its effects through binding interactions with biomolecules and enzyme modulation. It forms complexes with NADPH oxidase, leading to the generation of superoxide and subsequent regulation of signaling cascades . The compound may also inhibit or activate enzymes, influencing various metabolic pathways and gene expression patterns. These molecular interactions are pivotal for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide may change over time due to its stability and degradation properties. Studies have shown that the compound’s high reactivity can lead to easy access to various substituted nicotinates . Increased temperature during synthesis can result in resinification and decreased yields
Metabolic Pathways
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. It may influence metabolic flux and metabolite levels, contributing to its role in cellular metabolism. The compound’s interactions with NADPH oxidase and other enzymes highlight its significance in metabolic regulation .
Subcellular Localization
N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide’s subcellular localization is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, affecting its activity and function. The compound’s localization within the nucleus and its role in redox signaling further emphasize its importance in cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of molecular sieves and refluxing a xylene solution of methyl or ethyl 3-aminobut-2-enoates and methyl or ethyl 3-aryl-3-oxopropanoates. The reaction conditions are optimized to achieve higher product yields .
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives
Comparaison Avec Des Composés Similaires
- 4-Oxo-1,4-dihydropyridine-3-carboxylic acid
- N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
- 4-Oxo-1,4-dihydropyridine-3-carboxamide
Uniqueness: N-Methyl-4-oxo-1,4-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at position 1 and carboxamide group at position 3 make it a versatile intermediate in various synthetic and medicinal applications .
Propriétés
IUPAC Name |
N-methyl-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-7(11)5-4-9-3-2-6(5)10/h2-4H,1H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSMVNPWERSAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953323 | |
| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3128-29-8 | |
| Record name | N(1)-Methyl-4-pyridone-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-4-oxo-1,4-dihydropyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
![(11-Ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate](/img/structure/B1216883.png)
